5-Bromo-2-methylaniline
Overview
Description
5-Bromo-2-methylaniline: is an organic compound with the molecular formula C7H8BrN . It is a derivative of aniline, where the hydrogen atoms at the 5th and 2nd positions of the benzene ring are substituted with a bromine atom and a methyl group, respectively. This compound is often used as an intermediate in the synthesis of various pharmaceuticals, dyes, and other organic compounds .
Mechanism of Action
Mode of Action
It is known that the compound is used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions. The success of these reactions originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Biochemical Pathways
It is known that the compound is involved in the suzuki–miyaura cross-coupling reactions , which are key in the synthesis of various organic compounds. The downstream effects of these reactions depend on the specific compounds being synthesized.
Result of Action
It is known that the compound is used in the synthesis of various organic compounds via suzuki–miyaura cross-coupling reactions . The effects of these reactions at the molecular and cellular level would depend on the specific compounds being synthesized.
Action Environment
The action, efficacy, and stability of 5-Bromo-2-methylaniline can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reactions in which the compound is involved are known to be influenced by factors such as temperature, pH, and the presence of certain catalysts
Biochemical Analysis
Biochemical Properties
5-Bromo-2-methylaniline plays a crucial role in biochemical reactions, particularly in electrophilic aromatic substitution reactions. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with these enzymes can lead to the formation of reactive intermediates, which can further react with biomolecules, potentially leading to cellular damage or signaling alterations .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can induce oxidative stress, leading to the activation of stress response pathways. This compound can also modulate the expression of genes involved in detoxification processes, such as those encoding for glutathione S-transferases .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, altering their function. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, leading to altered cellular responses .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical for understanding its long-term effects. Over time, this compound can undergo degradation, leading to the formation of various by-products. These by-products can have different biological activities, potentially influencing cellular function. In in vitro studies, prolonged exposure to this compound has been shown to cause cumulative cellular damage, highlighting the importance of considering temporal effects in experimental designs .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while at higher doses, it can induce significant toxic effects. For instance, high doses of this compound have been associated with hepatotoxicity in rodent models, characterized by liver enzyme elevation and histopathological changes. These findings underscore the importance of dose optimization in experimental and therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, facilitating their excretion from the body. The involvement of this compound in these metabolic pathways can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. For example, it can be transported across cell membranes by organic anion transporters, influencing its intracellular concentration. Additionally, binding to plasma proteins can affect its distribution and bioavailability in different tissues. These factors play a crucial role in determining the pharmacokinetics and pharmacodynamics of this compound .
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. This compound can localize to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, where it can exert its effects. Targeting signals or post-translational modifications may direct this compound to these compartments, influencing its interaction with biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methylaniline typically involves the bromination of 2-methylaniline. The process can be summarized as follows:
Bromination: 2-Methylaniline is treated with bromine in the presence of a suitable solvent such as acetic acid or chloroform.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes:
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-methylaniline undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can undergo nitration, sulfonation, and halogenation reactions due to the presence of the electron-donating methyl group and the electron-withdrawing bromine atom.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin and hydrochloric acid.
Major Products:
4-Nitro-5-bromo-2-methylaniline: Formed by nitration of this compound.
5-Bromo-2-methyl-4-aminobenzene: Formed by reduction of the nitro compound.
Scientific Research Applications
Chemistry: 5-Bromo-2-methylaniline is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, it is used as a precursor for the synthesis of bioactive molecules that can be used in drug discovery and development .
Medicine: The compound is used in the synthesis of pharmaceutical intermediates, which are further processed to produce active pharmaceutical ingredients .
Industry: In the dye industry, this compound is used as an intermediate in the production of azo dyes and other colorants .
Comparison with Similar Compounds
2-Bromo-5-methylaniline: Similar structure but with different substitution pattern.
4-Bromo-2-methylaniline: Bromine atom at the 4th position instead of the 5th position.
5-Bromo-2-methoxyaniline: Methoxy group instead of a methyl group at the 2nd position.
Uniqueness: 5-Bromo-2-methylaniline is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. The presence of both electron-donating and electron-withdrawing groups on the benzene ring makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
5-bromo-2-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-5-2-3-6(8)4-7(5)9/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQNKKRGJJRMKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00192616 | |
Record name | 5-Bromo-o-toluidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00192616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39478-78-9 | |
Record name | 5-Bromo-2-methylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39478-78-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-o-toluidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039478789 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Bromo-o-toluidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00192616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-o-toluidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.498 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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